molecular formula C7H9NO3S B1295163 2-(2-Pyridyl)ethanesulfonic acid CAS No. 68922-18-9

2-(2-Pyridyl)ethanesulfonic acid

Cat. No. B1295163
Key on ui cas rn: 68922-18-9
M. Wt: 187.22 g/mol
InChI Key: VRBVUAYEXFCDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06333324B1

Procedure details

2-(2-Pyridyl)ethanesulfonic acid (1.00 g) was suspended in thionyl chloride (5 ml). Catalytic amount of DMF was added to the suspension. The mixture was stirred at 50° C. for 30 minutes, and was concentrated in vacuo. The resulting solid was recovered and washed with Et2O to give 1.41 g of 2-(2-pyridyl)ethanesulfonyl chloride hydrochloride as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][S:9]([OH:12])(=O)=[O:10].CN(C=O)C.S(Cl)([Cl:20])=O>>[ClH:20].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][S:9]([Cl:20])(=[O:12])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recovered
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N1=C(C=CC=C1)CCS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.